![molecular formula C23H35N3O2 B6120968 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as AZD-5213, is a novel small molecule inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. AZD-5213 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Wirkmechanismus
LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth, differentiation, and apoptosis. 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits LSD1 activity by binding to the enzyme's active site and preventing it from removing methyl groups from histone proteins. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on LSD1 activity, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been shown to inhibit the growth and survival of cancer cells by inducing DNA damage and cell cycle arrest. 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has also been shown to enhance the anti-tumor effects of other chemotherapy drugs, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is its specificity for LSD1, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life. These limitations can be addressed through the development of more potent and selective derivatives of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide and other LSD1 inhibitors. One area of research is the identification of biomarkers that can predict response to LSD1 inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of LSD1 inhibitors. Finally, the development of more potent and selective LSD1 inhibitors could lead to the development of more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves a multi-step process that begins with the reaction of 1-(3-phenylpropyl)piperidine with 2-oxo-1-azepanecarboxylic acid to form the corresponding amide. This intermediate is then reacted with 2-bromo-N-(propylsulfonyl)propanamide to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 2-(trifluoromethyl)benzaldehyde to form the final product, 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. In vitro studies have shown that 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits LSD1 activity, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In vivo studies have demonstrated that 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits tumor growth and metastasis in mouse models of breast and prostate cancer.
Eigenschaften
IUPAC Name |
3-(2-oxoazepan-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c27-22(14-18-26-17-6-2-5-13-23(26)28)24-21-12-8-16-25(19-21)15-7-11-20-9-3-1-4-10-20/h1,3-4,9-10,21H,2,5-8,11-19H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDUPVPSJOANMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.